molecular formula C10H13F2NO2 B1417354 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 1099691-90-3

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine

Cat. No.: B1417354
CAS No.: 1099691-90-3
M. Wt: 217.21 g/mol
InChI Key: FVVHPXBQBQMVBO-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine: is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.

Scientific Research Applications

Chemistry

In chemistry, [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethoxy and ethoxy groups in [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-ethoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10H,2,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVHPXBQBQMVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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